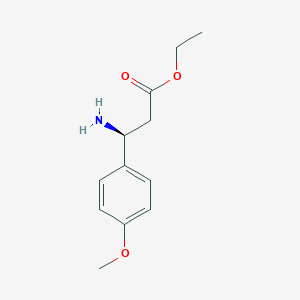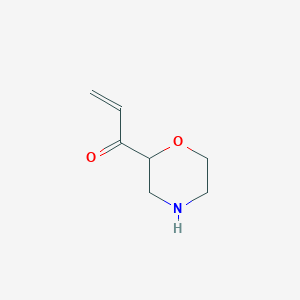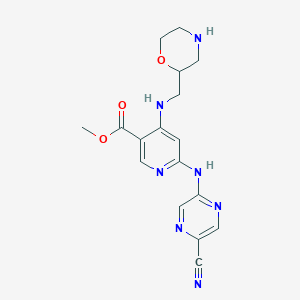
ethyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-3-(4-methoxyphenyl)propionic acid ethyl ester is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and a propionic acid ester moiety. Its unique structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-methoxyphenyl)propionic acid ethyl ester typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the use of (S)-aminotransferase from Sporosarcina ureae and ®-amino acid oxidase from Thamniochloris variabilis expressed in E. coli . These enzymes facilitate the conversion of suitable starting materials into the target compound under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysis, which offers high enantioselectivity and environmentally friendly conditions. The use of immobilized enzymes or whole-cell biocatalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(4-methoxyphenyl)propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines or nitriles, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
(S)-3-Amino-3-(4-methoxyphenyl)propionic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-3-Amino-3-(4-methoxyphenyl)propionic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-3-(4-chlorophenyl)propionic acid ethyl ester
- (S)-3-Amino-3-(4-hydroxyphenyl)propionic acid ethyl ester
- (S)-3-Amino-3-(4-methylphenyl)propionic acid ethyl ester
Uniqueness
(S)-3-Amino-3-(4-methoxyphenyl)propionic acid ethyl ester is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
CAS No. |
360059-20-7 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)8-11(13)9-4-6-10(15-2)7-5-9/h4-7,11H,3,8,13H2,1-2H3/t11-/m0/s1 |
InChI Key |
UFUNPGDQFVGWDX-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=C(C=C1)OC)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl 2-(6-bromo-5-methyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoate](/img/structure/B12335808.png)



![9H-Carbazole, 9,9'-(2,2'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3,6-dimethyl-](/img/structure/B12335828.png)

![Propanamide, 2-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12335845.png)

